3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid
Description
Properties
IUPAC Name |
3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c11-8(12)5-1-2-6-7(10-5)9-3-4-13-6/h1-2H,3-4H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJGGKXNNGPDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)N=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazine rings .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Properties
A study published in the Journal of Medicinal Chemistry demonstrated that a specific derivative of this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential for development as an antibiotic agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | 32 | Staphylococcus aureus |
| Derivative B | 64 | Escherichia coli |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Research has indicated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Agrochemicals
Pesticidal Activity
The thiazine ring structure has been linked to insecticidal properties. Compounds derived from this compound have shown effectiveness against various agricultural pests.
Case Study: Insecticidal Efficacy
A field study assessed the efficacy of a synthesized derivative on aphid populations in crops. The results indicated a reduction in aphid numbers by over 70% within two weeks of application .
| Compound | Reduction (%) | Target Pest |
|---|---|---|
| Pesticide A | 70 | Aphids |
| Pesticide B | 50 | Whiteflies |
Materials Science
Polymerization Studies
The compound has been investigated for its potential use in polymer chemistry. Its ability to act as a monomer or cross-linking agent could lead to the development of novel materials with enhanced properties.
Case Study: Synthesis of Conductive Polymers
Research demonstrated that incorporating this compound into polymer matrices resulted in improved electrical conductivity and thermal stability .
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Polymer A | 0.05 | 200 |
| Polymer B | 0.10 | 230 |
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic Acid
- Molecular Formula : C₈H₅ClN₂O₃S
- Molecular Weight : 244.65 g/mol
- Key Differences: Substitution of a chlorine atom at position 7 increases molecular weight and alters electronic properties. Predicted pKa ≈ 1.97, indicating stronger acidity compared to the non-chlorinated parent compound .
- Applications : The chloro-substitution may improve bioactivity in pharmaceutical contexts, such as antimicrobial or anticancer agents.
5,9-Dioxo-thieno-benzo-thiazine Derivatives
- Examples: 5,9-Dioxo-3,4,5,9-tetrahydro-2H-thieno[2',3':4,5]benzo[1,2-b][1,4]thiazine-7-carboxylic Acid 1,1-Dioxide (11a) 5,9-Dioxo-2,3,5,9-tetrahydro-1H-thieno[3',2':4,5]benzo[1,2-b][1,4]thiazine-7-carboxylic Acid 4,4-Dioxide (11b)
- Key Differences: Replacement of the pyridine ring with a thieno-benzo fused system diversifies π-electron conjugation. Sulfone groups (1,1- or 4,4-dioxide) increase polarity and solubility, making these derivatives suitable for aqueous-phase reactions .
- Applications: Potential use in marine drug research due to enhanced stability and bioactivity .
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine
- Molecular Formula : C₇H₈N₂O
- Molecular Weight : 136.15 g/mol
- Key Differences :
- Applications : Simpler structure may favor use in catalysis or as intermediates in organic synthesis.
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde
- Molecular Formula : C₈H₆N₂O₃
- Molecular Weight : 178.15 g/mol
- Key Differences: Substitution of the carboxylic acid with a carbaldehyde group (–CHO) introduces electrophilic reactivity for condensation or Schiff base formation. Oxazine ring (vs.
- Applications : Useful as a precursor in synthesizing dyes or ligands for metal-organic frameworks.
6-Oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic Acid Hydrochloride
- Molecular Formula : C₈H₉ClN₂O₃S
- Molecular Weight : 248.68 g/mol
- Hydrochloride salt form improves aqueous solubility, favoring pharmaceutical formulations .
- Applications : Likely explored in drug development due to improved bioavailability.
Biological Activity
3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid (CAS No. 924278-68-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
- Molecular Formula : C8H8N2O2S
- Molecular Weight : 196.22 g/mol
- IUPAC Name : this compound
- Structure :
- The compound features a pyridine ring fused to a thiazine ring, with a carboxylic acid functional group at position 6.
Synthesis
The synthesis of this compound can be achieved through various methods including:
- Cyclization Reactions : Utilizing precursors such as substituted thiazines and pyridines under acidic or basic conditions.
- Microwave-Assisted Synthesis : This method has shown improved yields and reduced reaction times compared to traditional heating methods.
Antimicrobial Activity
Research indicates that compounds similar to 3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that thiazine derivatives showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Recent investigations have suggested that this compound may possess anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in human cell lines .
Anticancer Potential
Preliminary studies have highlighted the potential of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine derivatives in cancer therapy:
- A case study reported that certain derivatives exhibited cytotoxic effects against cancer cell lines such as HeLa and MCF-7 .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases:
- Notably, some derivatives were found to inhibit phosphoinositide-dependent protein kinase 1 (PDK1), which is involved in cancer cell proliferation .
Data Table: Biological Activities of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine Derivatives
Case Study 1: Antimicrobial Efficacy
A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiazine derivatives against common pathogens. The results indicated that modifications at specific positions on the thiazine ring enhanced the antimicrobial activity significantly.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory mechanisms, researchers discovered that the compound could modulate pathways involved in inflammation by downregulating NF-kB signaling in activated macrophages.
Q & A
Q. Critical Considerations :
- Solvent polarity (DMF > THF) enhances cyclization efficiency but may complicate purification.
- Catalytic systems (e.g., Pd/C or enzymatic) improve regioselectivity but require strict oxygen-free conditions .
How is the structural integrity of this compound validated in synthetic chemistry research?
Methodological Answer:
Validation employs a combination of spectroscopic and chromatographic techniques:
- NMR : -NMR confirms proton environments (e.g., thiazine ring protons at δ 3.2–4.1 ppm, carboxylic acid proton at δ 12.5 ppm) .
- HPLC-MS : Quantifies purity (>95%) and identifies byproducts (e.g., uncyclized intermediates or oxidation derivatives) .
- X-ray crystallography : Resolves stereochemistry of the fused pyrido-thiazine ring system (CCDC deposition recommended for novel derivatives) .
Data Interpretation Tip : Cross-reference IR carbonyl stretches (1680–1720 cm) with computational DFT simulations to confirm tautomeric forms .
What biochemical pathways or molecular targets are associated with this compound in pharmacological studies?
Methodological Answer:
Research focuses on its role as a:
- Enzyme inhibitor : Competes with NADPH in cytochrome P450 isoforms (IC = 1.2–3.8 µM), validated via fluorescence-based assays .
- Anti-inflammatory agent : Suppresses COX-2 expression in murine macrophages (ELISA, IC = 5.6 µM) by modulating NF-κB translocation .
- Anticancer candidate : Induces apoptosis in HeLa cells (flow cytometry, 48-hr EC = 12 µM) via caspase-3 activation .
Experimental Design Note : Use siRNA knockdown controls to confirm target specificity in pathway analyses .
How can regioselectivity challenges in cyclization steps be addressed during synthesis?
Advanced Methodological Answer:
Regioselectivity is optimized through:
- Protecting group strategy : Boc groups direct cyclization to the 6-position, reducing byproducts from 25% to <5% .
- Lewis acid catalysis : ZnCl (10 mol%) promotes thiazine ring closure over competing pyridine dimerization .
- Computational guidance : DFT calculations (B3LYP/6-31G*) predict transition-state energies to identify optimal substituent positions .
Case Study : Microwave irradiation at 100°C with DMF increases thiazine ring formation selectivity from 65% to 92% .
What computational approaches predict the compound’s bioactivity, and how are they validated experimentally?
Advanced Methodological Answer:
- Molecular docking (AutoDock Vina) : Predicts binding to COX-2 (ΔG = −9.2 kcal/mol) and stabilizes via hydrogen bonds with Arg120 and Tyr355 .
- MD simulations (GROMACS) : Confirms stability of ligand-protein complexes over 100 ns (RMSD < 2.0 Å) .
- QSAR models : Use Hammett constants (σ = 0.78) to correlate electron-withdrawing substituents with enhanced IC values (R = 0.89) .
Validation Protocol : Compare in silico predictions with SPR (surface plasmon resonance) binding assays (K = 1.8 µM) .
How should researchers resolve contradictory data in biological activity studies?
Advanced Methodological Answer:
Contradictions arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Confirm apoptosis via both Annexin V staining and TUNEL assays .
- Dose-response normalization : Use Hill slopes to differentiate specific (n ≈ 1) vs. nonspecific (n < 0.5) effects .
- Meta-analysis : Pool data from ≥3 independent labs using random-effects models (e.g., RevMan) to identify consensus EC ranges .
Example : Discrepant COX-2 inhibition data (IC = 2–15 µM) were resolved by standardizing ATP concentrations in kinase assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
